molecular formula C15H20N2O2 B5521398 2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate CAS No. 34233-73-3

2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate

Cat. No. B5521398
CAS RN: 34233-73-3
M. Wt: 260.33 g/mol
InChI Key: PKHAGSAEGXDDJI-UHFFFAOYSA-N
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Description

This chemical compound, 2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate, belongs to the class of indole derivatives, which are significant in pharmaceutical chemistry due to their broad spectrum of biological activities. Although specific studies directly discussing this compound are limited, research on similar structures provides insights into its characteristics and potential applications.

Synthesis Analysis:

The synthesis of similar indole derivatives typically involves multi-step chemical reactions including N-acylation, alkylation, and cyclization processes. For example, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives have been synthesized and explored for their antiviral activity, indicating a methodological approach that could potentially apply to our compound of interest (Ivashchenko et al., 2014).

Molecular Structure Analysis:

Molecular structure determination is crucial for understanding the chemical and physical properties of a compound. In the context of related chemicals, structures are typically determined using techniques such as X-ray crystallography or NMR spectroscopy. For instance, the molecular structure analysis of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate demonstrates the significance of intramolecular hydrogen bonding in stabilizing the structure (Wu et al., 2005).

Chemical Reactions and Properties:

Indole derivatives participate in various chemical reactions, such as N-alkylation and electrophilic substitution, which modify their chemical properties and biological activities. The chemical reactivity and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates provide insights into the types of reactions these compounds may undergo (Cucek & Verček, 2008).

Physical Properties Analysis:

Physical properties such as solubility, melting point, and stability are essential for the practical application of chemical compounds. The preclinical study of similar compounds, like AV0038, has revealed their solubility, stability in various media, and pharmacokinetic profiles, which are vital for drug development processes (Ivashchenko et al., 2014).

Chemical Properties Analysis:

The chemical properties, including acidity, basicity, and reactivity towards different reagents, determine the compound's behavior in biological systems and chemical reactions. The synthesis and transformations of related compounds, such as ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, provide valuable information regarding their reactivity and functional group transformations (Cucek & Verček, 2008).

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

  • Research Findings: Indole-2-carboxamides, structurally similar to 2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate, are critical in allosteric modulation of the cannabinoid type 1 receptor (CB1). Modifications in their structure significantly impact their binding affinity and cooperativity, indicating their potential in medical applications targeting CB1 (Khurana et al., 2014).

Antiviral Properties

  • Research Findings: Ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, a compound with a similar structure, showed high efficiency in preventing and treating influenza A in mice. It displayed desirable pharmacological properties, making it a promising anti-influenza drug candidate (Ivashchenko et al., 2014).

Antitumor Activity

  • Research Findings: Derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which are structurally related to the compound , have shown in vivo antitumor activity. This suggests their potential use in cancer research and therapy (Denny et al., 1987).

Hydrolytic Stability in Polymers

  • Research Findings: The hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) was investigated, providing insights into the stability of polymers and copolymers containing dimethylaminoethyl groups. This research is relevant to materials science and polymer chemistry (Wetering et al., 1998).

Bioconjugation in Medical Research

  • Research Findings: 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) bioconjugations, involving compounds with dimethylaminoethyl groups, have been used in medical research. This study explored the efficiency and side reactions in these bioconjugations, which is crucial for developing medical applications (Totaro et al., 2016).

properties

IUPAC Name

2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-11(2)16-14-6-5-12(9-13(10)14)15(18)19-8-7-17(3)4/h5-6,9,16H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHAGSAEGXDDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)OCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101148545
Record name 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, 2-(dimethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34233-73-3
Record name 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, 2-(dimethylamino)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34233-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, 2-(dimethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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